2-Bromo-4-chloro-6-fluorobenzohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClFN2O |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
ZGYPGGZOBWBCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)NN)Br)Cl |
Origin of Product |
United States |
General Overview of Benzohydrazide Derivatives in Drug Discovery
Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2). This structural motif serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. derpharmachemica.com The inherent reactivity of the hydrazide group allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives. bohrium.comresearchgate.net
Researchers have extensively investigated benzohydrazide (B10538) derivatives and have reported a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govthepharmajournal.com The ability to readily synthesize and modify these compounds makes them attractive candidates for the development of new therapeutic agents. bohrium.comresearchgate.net The core structure can be appended with various substituents to modulate their physicochemical properties and biological targets. bohrium.com
Strategic Importance of Halogenation in Pharmaceutical Compound Design
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in drug design. researchgate.netresearchgate.net The incorporation of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net
Key strategic advantages of halogenation include:
Enhanced Lipophilicity: Halogen atoms generally increase the lipophilicity (fat-solubility) of a molecule. mdpi.com This can improve its ability to cross cell membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com
Improved Binding Affinity: Halogens can participate in various non-covalent interactions, including the increasingly recognized halogen bond. acs.orgnih.gov A halogen bond is a directional interaction between a halogen atom in a molecule and a Lewis base, which can contribute to the binding affinity and specificity of a drug for its target protein. acs.orgnih.gov
Metabolic Stability: The introduction of a halogen atom can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body.
Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electronic distribution within a molecule, which can in turn influence its reactivity and interaction with biological targets.
The strategic placement of halogens can therefore be a critical tool for optimizing the potency and "drug-like" properties of a lead compound. researchgate.net
Research Significance of Polyhalogenated Benzohydrazides, with a Focus on 2 Bromo 4 Chloro 6 Fluorobenzohydrazide
General Synthesis Strategies for Benzohydrazides
Benzohydrazides are a class of organic compounds characterized by a hydrazide group (-CONHNH₂) attached to a benzene (B151609) ring. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. thepharmajournal.com The primary methods for their synthesis can be broadly categorized into conventional solution-phase routes, modern microwave-assisted approaches, and multi-step procedures.
The most traditional and widely employed method for synthesizing benzohydrazides is the hydrazinolysis of a corresponding benzoic acid ester. This reaction typically involves heating an ethyl or methyl benzoate (B1203000) derivative with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, most commonly ethanol (B145695). nih.govnih.gov The mixture is refluxed for several hours to drive the reaction to completion. thepharmajournal.comgoogle.com Upon cooling, the benzohydrazide product often precipitates from the reaction mixture as a solid, which can then be isolated by filtration and purified by recrystallization. thepharmajournal.com
For example, a general procedure involves refluxing methyl benzoate with hydrazine hydrate for two hours. After cooling, the resulting white precipitate is filtered and washed to yield the benzohydrazide. thepharmajournal.com Similarly, the synthesis of 4-(prop-2-yn-1-yloxy)benzohydrazide is achieved by reacting methyl 4-(prop-2-yn-1-yloxy)benzoate with hydrazine hydrate in refluxing ethanol. nih.gov
Table 1: Examples of Conventional Benzohydrazide Synthesis
| Starting Ester | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl Benzoate | Hydrazine monohydrate, ethanol, heated at 78°C for 8 hours. | 66% | |
| Methyl 4-(Trifluoromethyl)benzoate | Hydrazine hydrate, boiling ethanol. | Near quantitative (overall for 2 steps) | nih.gov |
| Methyl 4-tert-butylbenzoate | Hydrazine hydrate, methanol (B129727), reflux. | Not specified | nih.gov |
| Ethyl Anthranilate | Hydrazine hydrate, absolute ethanol, reflux for 4-6 hours. | Not specified (intermediate) | google.com |
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often higher product purity. hilarispublisher.com The synthesis of benzohydrazides is particularly amenable to microwave irradiation. fip.orgfip.org
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that avoids the localized overheating common with surface-based conventional heating. hilarispublisher.com For instance, the synthesis of fenamic acid hydrazides was achieved in 4-12 minutes with excellent yields (82-96%) under microwave irradiation, a stark contrast to the lengthy multi-step conventional method. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their efficiency and environmental friendliness. nih.gov Studies comparing conventional and microwave-assisted methods for the same reaction consistently demonstrate the superiority of the microwave approach in terms of reaction time and yield. hilarispublisher.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzohydrazide | Conventional | 2 hours | Not specified | thepharmajournal.com |
| Microwave | 3 minutes | Not specified | ||
| Fenamic Acid Hydrazides | Conventional (2 steps) | 13.5 - 30 hours | 64-81% | nih.gov |
| Microwave (1 step) | 4 - 12 minutes | 82-96% |
The synthesis of benzohydrazides, especially those with complex substitution patterns or those intended for further elaboration, is often embedded within a multi-step reaction sequence. biointerfaceresearch.com A common starting point is the corresponding carboxylic acid. nih.govnih.gov The acid is first converted to an ester (esterification), typically by reacting it with an alcohol like methanol or ethanol in the presence of an acid catalyst such as sulfuric acid. nih.govnih.govekb.eg This intermediate ester is then subjected to hydrazinolysis as described previously to afford the final benzohydrazide. nih.govekb.eg
This two-step process, starting from the carboxylic acid, is a versatile and robust strategy for accessing a wide array of substituted benzohydrazides. nih.gov Furthermore, the resulting benzohydrazide is itself a valuable precursor for subsequent reactions. It can be readily condensed with aldehydes or ketones to form Schiff bases (hydrazones) nih.govnih.gov or used as a key building block in the construction of various five- and seven-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles. ekb.egacs.orgnih.gov
Specific Considerations for Multi-Halogenated Benzohydrazide Synthesis
The synthesis of a specifically substituted compound like this compound presents challenges beyond the formation of the hydrazide moiety itself. The primary difficulty lies in the precise installation of three different halogen atoms (fluorine, chlorine, and bromine) at defined positions on the benzene ring. This requires sophisticated strategies for regioselective halogenation and careful design of precursor molecules.
Regioselective halogenation is the controlled introduction of a halogen atom to a specific position on a molecule. In aromatic systems, this is often governed by the electronic properties of existing substituents. However, for polysubstituted rings, achieving high selectivity can be difficult. Modern synthetic chemistry has developed several powerful methods to overcome this.
One prominent strategy involves the use of a directing group. rsc.org A functional group on the aromatic ring can act as an internal ligand, coordinating to a metal catalyst (commonly palladium) and directing the halogenation to a specific C-H bond, usually at the ortho position. nih.gov This C-H activation approach allows for halogenation at positions that might not be electronically favored. For example, palladium(II)-catalyzed reactions can achieve regioselective ortho-halogenation of phenyl side chains on complex molecules like 1,4-benzodiazepinones. nih.gov
Another advanced approach is biocatalytic halogenation, which uses enzymes known as halogenases. nih.gov These enzymes can exhibit remarkable regioselectivity and substrate specificity, performing halogenation at unactivated C-H bonds under mild, aqueous conditions. biorxiv.orgbiorxiv.org For instance, the FAD-dependent halogenase RebH can be used for the preparative regioselective halogenation of arenes. nih.gov While highly specific, the development of these enzymatic methods for novel, non-natural substrates is an ongoing area of research.
The synthesis of a complex target like this compound is unlikely to be achieved by direct halogenation of benzohydrazide itself. Instead, a more logical approach involves the synthesis of a precursor molecule that already contains the desired halogen substitution pattern, which is then converted to the benzohydrazide.
A plausible precursor for the target compound is 2-Bromo-4-chloro-6-fluorobenzoic acid . This acid would then be converted to its corresponding ester and subsequently reacted with hydrazine hydrate. The synthesis of this key polyhalogenated benzoic acid would likely begin from a simpler, commercially available starting material such as 2-fluoroaniline (B146934). A potential synthetic sequence could involve:
Protection and Halogenation: The amino group of 2-fluoroaniline could be protected (e.g., as an acetamide) to control its directing effects and reactivity.
Regioselective Chlorination & Bromination: The protected aniline (B41778) would then be subjected to sequential halogenation reactions. The specific order and reagents would be chosen to achieve the desired 2-bromo-4-chloro substitution pattern, guided by the directing effects of the fluoro and protected amino groups. A multi-step process involving sulfonylation, bromination, and desulfonylation, as described in a patent for the synthesis of 2-bromo-6-fluoroaniline, exemplifies the complexity required for such regiocontrol. google.com
Conversion of Aniline to Carboxylic Acid: Once the desired 2-Bromo-4-chloro-6-fluoroaniline nih.gov is obtained, the amino group (-NH₂) must be converted to a carboxylic acid group (-COOH). This can be accomplished via a Sandmeyer-type reaction, where the aniline is first diazotized with nitrous acid to form a diazonium salt. This salt can then be reacted with a cyanide source (e.g., copper(I) cyanide) to introduce a nitrile group (-CN), which is subsequently hydrolyzed to the carboxylic acid.
Formation of Benzohydrazide: Finally, the resulting 2-Bromo-4-chloro-6-fluorobenzoic acid is esterified and treated with hydrazine hydrate to yield the target benzohydrazide.
This strategic, multi-step approach, focusing on the careful construction of a key halogenated precursor, is essential for the successful synthesis of highly substituted molecules like this compound.
Influence of Reaction Conditions on Yield and Purity
The synthesis of polyhalogenated benzohydrazides is typically achieved through the condensation reaction of the corresponding substituted benzoic acid or its ester derivative with hydrazine hydrate. The yield and purity of the resulting benzohydrazide are highly dependent on several critical reaction conditions.
The choice of solvent, reaction temperature, and reaction time are paramount in optimizing the synthesis. For instance, the reaction of a substituted methyl benzoate with hydrazine hydrate is often carried out in a protic solvent like ethanol or methanol. aip.org Refluxing the mixture for several hours is a common practice to drive the reaction to completion. impactfactor.org The use of microwave irradiation has also been explored as a method to accelerate the reaction, often leading to higher yields in shorter reaction times. acs.orgacs.org
The nature and position of the halogen substituents on the benzene ring can also influence the reaction rate and yield. Electron-withdrawing groups, such as fluorine and chlorine, can activate the carbonyl carbon towards nucleophilic attack by hydrazine, potentially leading to faster reaction rates. However, steric hindrance from bulky substituents, like bromine, at the ortho position might necessitate more forcing reaction conditions to achieve a satisfactory yield.
The molar ratio of the reactants is another crucial factor. Typically, an excess of hydrazine hydrate is used to ensure the complete conversion of the starting ester. acs.orgacs.org After the reaction is complete, the product is often isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Recrystallization from a suitable solvent, such as ethanol, is a common method for purification to obtain a product of high purity. impactfactor.org
Below is a table summarizing the influence of various reaction conditions on the synthesis of polyhalogenated benzohydrazides, based on findings from related synthetic procedures.
| Reaction Condition | Effect on Yield and Purity |
| Solvent | Protic solvents like ethanol or methanol are commonly used and generally provide good yields. aip.orgimpactfactor.org |
| Temperature | Reflux temperatures are often required to ensure complete reaction. impactfactor.org Microwave-assisted synthesis can significantly reduce reaction time and improve yield. acs.orgacs.org |
| Reaction Time | Typically ranges from a few hours to several hours, depending on the reactivity of the starting materials and the temperature. impactfactor.org |
| Reactant Ratio | An excess of hydrazine hydrate is generally used to maximize the conversion of the ester. acs.orgacs.org |
| Substituent Effects | Electron-withdrawing groups can increase the reaction rate, while sterically hindering groups may decrease it. |
| Purification Method | Recrystallization is a standard and effective method for obtaining high-purity product. impactfactor.org |
Advanced Spectroscopic and Structural Characterization Techniques for Novel Benzohydrazide Derivatives
The unambiguous identification and structural elucidation of novel benzohydrazide derivatives, including this compound, rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure of benzohydrazide derivatives. researchgate.netresearchgate.net
In the ¹H NMR spectrum of a typical polyhalogenated benzohydrazide, the aromatic protons will appear as multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. researchgate.net The exact chemical shifts and coupling patterns are influenced by the nature and position of the halogen substituents. The protons of the hydrazide moiety (-CONHNH₂) give rise to characteristic signals. The N-H protons are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.netthieme-connect.de The carbonyl carbon of the hydrazide group typically resonates in the range of δ 160-170 ppm. researchgate.net The aromatic carbons will show distinct signals in the aromatic region (δ 110-150 ppm), with the chemical shifts being sensitive to the electronic effects of the halogen substituents. youtube.com
The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for this compound based on data from analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Aromatic-H | 7.0 - 8.0 |
| -NH- | Variable (broad singlet) |
| -NH₂ | Variable (broad singlet) |
| ¹³C NMR | |
| C=O | 160 - 170 |
| Aromatic C-Br | ~115 - 125 |
| Aromatic C-Cl | ~130 - 140 |
| Aromatic C-F | ~155 - 165 (with C-F coupling) |
| Other Aromatic C | 110 - 140 |
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.netcapes.gov.br The IR spectrum of a benzohydrazide derivative will exhibit characteristic absorption bands.
The N-H stretching vibrations of the hydrazide group typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. aip.orgnih.gov The C=O stretching vibration of the amide group gives rise to a strong absorption band, usually in the range of 1630-1680 cm⁻¹. researchgate.net The C-N stretching vibration is observed around 1500-1550 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. aip.org The C-X (X = F, Cl, Br) stretching vibrations will be present in the fingerprint region (below 1200 cm⁻¹).
A summary of the expected FT-IR absorption bands for this compound is provided in the table below.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (stretching) | 3200 - 3400 |
| C-H (aromatic, stretching) | > 3000 |
| C=O (stretching) | 1630 - 1680 |
| C=C (aromatic, stretching) | 1400 - 1600 |
| C-N (stretching) | 1500 - 1550 |
| C-F (stretching) | 1000 - 1200 |
| C-Cl (stretching) | 600 - 800 |
| C-Br (stretching) | 500 - 600 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. umb.edunist.govnist.gov In the mass spectrum of a polyhalogenated benzohydrazide, the molecular ion peak (M⁺) will be observed. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a characteristic pattern of isotopic peaks. nist.govnist.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound with a high degree of confidence. umb.edu Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzohydrazides involve the cleavage of the N-N bond and the loss of small molecules like H₂O or CO.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. mdpi.comnih.govresearchgate.net To perform this analysis, a suitable single crystal of the compound must be grown. nih.gov
The X-ray diffraction data provides precise information about bond lengths, bond angles, and torsional angles within the molecule. researchgate.net This technique is particularly valuable for confirming the regiochemistry of substitution on the aromatic ring and for studying intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. nih.gov While this compound itself is not chiral, X-ray crystallography would provide unequivocal proof of its molecular structure and packing in the crystal lattice.
Systematic Analysis of Halogen Substituent Influence on Biological Activity Profiles
The nature, position, and number of halogen atoms on the benzene ring of benzohydrazide analogues can dramatically alter their biological effects.
The specific placement of bromine, chlorine, and fluorine on the phenyl ring of a benzohydrazide scaffold is a critical determinant of its biological activity. The electron-withdrawing or donating properties and the steric bulk of these halogens at different positions can influence the molecule's interaction with biological targets. While research directly on this compound is limited, studies on related halogenated heterocyclic compounds provide valuable insights. For instance, the position of a halogen can affect the molecule's ability to form crucial hydrogen bonds or other interactions with a target protein.
Halogen atoms influence biological activity through a combination of electronic and steric effects. Electronically, halogens are electron-withdrawing, which can alter the acidity of the N-H group in the hydrazide moiety and affect its binding properties. Sterically, the size of the halogen atom (I > Br > Cl > F) can impact how the molecule fits into a binding pocket. nih.gov In some cases, the size of the halogen is a more dominant factor than its electronic properties in determining the potency of a compound. researchgate.netnih.gov The unique combination of a large bromine atom, a mid-sized chlorine atom, and a small fluorine atom in this compound presents a complex steric and electronic profile that can be advantageous for specific ligand-target interactions.
The following table summarizes the general influence of different halogen substituents on the biological activity of heterocyclic compounds, which can be extrapolated to understand the potential contributions of the halogens in this compound.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | General Influence on Biological Activity |
| Fluorine (F) | 1.47 | 3.98 | Can increase metabolic stability and binding affinity. |
| Chlorine (Cl) | 1.75 | 3.16 | Often enhances lipophilicity and membrane permeability. |
| Bromine (Br) | 1.85 | 2.96 | Can form halogen bonds and increase potency. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their physicochemical properties. aimspress.com For halogenated benzohydrazides and related structures, QSAR studies have highlighted the importance of electronic and topological parameters in determining their antimicrobial and anticancer activities. nih.gov
A QSAR study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed that their antimicrobial activity was best described by the electronic parameter, total energy (Te), and topological parameters like the valence zero-order molecular connectivity index and the Wiener index. nih.gov Similarly, 3D-QSAR studies on p-hydroxy benzohydrazide derivatives identified significant models based on steric and electrostatic fields, which were then used to design new compounds with improved antimicrobial activity. derpharmachemica.com These findings suggest that a QSAR model for this compound and its analogues would likely depend on a combination of electronic, steric, and topological descriptors to accurately predict their biological potential.
The table below illustrates the types of descriptors commonly used in QSAR models for halogenated aromatic compounds.
| Descriptor Type | Examples | Relevance to Halogenated Benzohydrazides |
| Electronic | Dipole moment, Partial charges, Total energy (Te) | Describes the electronic distribution and potential for electrostatic interactions. Important for binding to polar sites on a target. nih.gov |
| Steric | Molecular volume, Surface area, van der Waals radius | Relates to the size and shape of the molecule, influencing how it fits into a binding pocket. researchgate.netnih.gov |
| Topological | Molecular connectivity indices, Wiener index | Encodes information about the branching and connectivity of atoms, which can relate to the overall shape and flexibility of the molecule. nih.gov |
| Hydrophobic | LogP | Measures the lipophilicity of the compound, which affects its ability to cross cell membranes. |
Molecular Features Governing Ligand-Target Interactions
The interaction between a ligand like this compound and its biological target is governed by specific molecular features of the ligand.
The benzohydrazide scaffold is a key structural motif found in many biologically active compounds. It can act as a versatile scaffold, with the potential for direct interaction with a biological target or serving as a framework to position key functional groups. nih.gov The hydrazide moiety (-CONHNH2) is capable of forming multiple hydrogen bonds, which are crucial for anchoring the ligand within a binding site. The aromatic ring of the benzohydrazide provides a platform for substitutions, such as the halogen atoms in this compound, which can modulate the binding affinity and selectivity of the compound. The combination of the hydrogen-bonding capacity of the hydrazide group and the tunable electronic and steric properties of the substituted benzene ring makes the benzohydrazide scaffold a valuable component in the design of new therapeutic agents.
Importance of Aromatic Ring Modifications and Side Chain Flexibility
The biological activity of benzohydrazide analogues is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as the conformational flexibility of the side chain. These structural modifications can significantly impact the compound's interaction with its biological target, its metabolic stability, and its pharmacokinetic properties.
Aromatic Ring Modifications:
The substitution pattern on the benzoyl ring of benzohydrazide derivatives is a critical determinant of their biological activity. Research on various analogues has demonstrated that the presence, type, and location of substituents can dramatically alter their potency and selectivity.
Halogenation: The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the aromatic ring is a common strategy in the design of bioactive compounds. In the case of benzohydrazide analogues, halogenation has been shown to enhance insecticidal and antimicrobial activities. For instance, studies on hydrazone derivatives have revealed that the substitution of electron-withdrawing halogens like chloro, fluoro, and bromo at the para position of the phenyl ring can lead to increased antifungal and antibacterial efficacy. nih.gov The presence of bromo, chloro, and fluoro groups in the 2, 4, and 6 positions of the benzoyl ring of the title compound suggests a design aimed at leveraging these electronic effects to enhance its biological profile. The electronegativity of these halogens can influence the electronic distribution within the molecule, potentially leading to stronger interactions with target proteins.
Positional Isomerism: The specific placement of substituents on the aromatic ring is also crucial. Studies on diacylhydrazine insecticides have shown that different substitution patterns on the benzene ring lead to varying structure-activity relationships. For example, in a series of N'-tert-butyl-N'-substituted benzoyl-N-2,3-dihydrobenzofuran-5-carbohydrazide derivatives, the 3,5-dimethyl substitution was found to be the most effective for insecticidal activity against certain pests. nih.gov This highlights that even with the same substituents, their relative positions can significantly impact the compound's fit within a receptor's binding pocket.
Bioisosteric Replacements: The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is often employed in drug design. In the context of benzohydrazides, replacing the phenyl ring with various benzoheterocyclic systems has been explored to improve insecticidal activity. mdpi.com This approach can lead to compounds with enhanced potency and selectivity.
The following table summarizes the effect of different aromatic ring substitutions on the insecticidal activity of some diacylhydrazine derivatives against Helicoverpa armigera and Plutella xylostella.
| Compound ID | Aromatic Substituent (R) | Insecticidal Activity against H. armigera (% mortality at 500 mg/L) | Insecticidal Activity against P. xylostella (% mortality at 500 mg/L) |
| 10c | 2-Fluorophenyl | >50% | >90% |
| 10e | 4-Fluorophenyl | >50% | >90% |
| 10g | 2,4-Difluorophenyl | 70.8% | >90% |
| 10h | 2,4-Dichlorophenyl | 87.5% | 100% (at 200 mg/L) |
| 10i | 2-Chlorophenyl | >50% | >90% |
| 10j | 4-Chlorophenyl | >50% | >90% |
| 10w | 4-Bromophenyl | 79.2% | 100% (at 200 mg/L) |
Data compiled from a study on diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. nih.govnih.gov
Side Chain Flexibility:
The diacylhydrazine scaffold, a key feature in many insecticidal compounds, possesses a degree of conformational flexibility that is critical for its biological activity. This flexibility allows the molecule to adopt an optimal conformation to bind effectively to its target, often the ecdysone (B1671078) receptor in insects.
The two amide bonds within the diacylhydrazine structure are important for its insecticidal action. mdpi.com The ability of the side chain to rotate and orient itself correctly within the binding site of a receptor is a key factor in determining the compound's efficacy. The interaction between the ligand and the protein target is a dynamic process, and the flexibility of the ligand's side chain enables it to adapt to the topology of the binding pocket, maximizing favorable interactions and minimizing steric clashes.
Molecular Mechanisms of Action of 2 Bromo 4 Chloro 6 Fluorobenzohydrazide Derivatives
In Vitro Mechanistic Investigations on Key Biological Targets
In vitro studies have been fundamental in elucidating the specific molecular interactions and cellular consequences of treatment with 2-bromo-4-chloro-6-fluorobenzohydrazide derivatives and related benzohydrazide (B10538) compounds. These investigations provide a foundational understanding of their potential as modulators of biological systems by pinpointing their effects on specific enzymes and cellular processes.
Cellular Pathway Modulation Studies (In Vitro)
Beyond direct enzyme inhibition, derivatives of this compound modulate fundamental cellular pathways, leading to significant downstream effects such as cell cycle arrest and programmed cell death (apoptosis).
The ability of these compounds to inhibit kinases like PLK1 directly translates to effects on cell cycle progression. PLK1 is a master regulator of mitosis, and its activity is essential for cells to move through the various phases of cell division. psecommunity.orgmdpi.com Inhibition of PLK1 by small molecules has been shown to cause cells to arrest, typically in the G2/M phase of the cell cycle, ultimately leading to cell death. mdpi.com Therefore, benzohydrazide derivatives that target PLK1 are understood to exert their antiproliferative effects at least in part by inducing cell cycle arrest. psecommunity.orgmdpi.com
A primary outcome of the activity of these derivatives in cancer cells is the induction of apoptosis. This programmed cell death is often mediated by the activation of caspases and the modulation of the Bcl-2 family of proteins.
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. nih.gov Studies on VEGFR-2 inhibitors have shown that these compounds can induce apoptosis by activating initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov The activation of caspase-3 is a central event in the final phase of apoptosis. nih.gov Other research has focused on identifying compounds that can trigger caspase activation through alternative, apoptosome-independent pathways, highlighting the complexity of these processes. nih.gov
Bcl-2/Bax Modulation: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is a key determinant of a cell's fate. nih.govresearchgate.net A high Bax/Bcl-2 ratio makes a cell more susceptible to apoptosis. nih.govresearchgate.netnih.gov Benzohydrazide derivatives have been reported to act as inhibitors of anti-apoptotic proteins like Bcl-2. psecommunity.org By inhibiting Bcl-2 or increasing the expression of Bax, these compounds can shift the Bax/Bcl-2 ratio in favor of apoptosis, leading to the permeabilization of the mitochondrial outer membrane and subsequent caspase activation. nih.govembopress.org
Iron Metabolism Perturbation
The ability of certain chemical compounds to interact with and disrupt cellular iron homeostasis is a significant mechanism of action. Although direct studies on this compound are not extensively detailed, the mechanisms of structurally related compounds, such as those containing chloroacetamide or thiosemicarbazone moieties, provide insight into potential pathways.
One key mechanism involves the inhibition of the iron regulatory system. acs.orgnih.gov Chemicals can block the function of Iron Regulatory Protein 2 (IRP2), a key protein that senses cellular iron levels. acs.orgnih.gov Inhibition of IRP2 can lead to a state that mimics iron overload, causing cells to downregulate the transferrin receptor 1 (TfR1), which is responsible for iron uptake, and upregulate ferritin, the protein that stores iron. acs.org This dual action effectively reduces the level of available intracellular iron. acs.org A consequence of this disruption is an increase in mitochondrial reactive oxygen species (ROS), which can lead to cytotoxicity. acs.org
Another related mechanism is iron chelation. Derivatives such as thiosemicarbazones are known to bind iron ions, effectively sequestering them and making them unavailable for crucial metabolic processes. rsc.org This chelation can enhance the efficacy of certain therapies, like 5-aminolevulinic acid-photodynamic therapy (ALA-PDT), by preventing the final step of heme synthesis where iron is inserted into protoporphyrin IX (PPIX), thereby leading to an accumulation of the photosensitive PPIX. rsc.org The hydrazide functional group present in this compound is a key structural feature in many chelating agents, suggesting that its derivatives may also perturb iron metabolism through direct binding.
Target Identification and Validation in Preclinical In Vitro Disease Models
Anti-Tuberculosis Activity against Mycobacterium tuberculosis H37Rv Strain
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the discovery of new antitubercular agents. mdpi.comnih.gov Halogenated compounds and hydrazide derivatives have shown promise in this area. The H37Rv strain of M.tb is a standard laboratory strain used for screening potential new drugs. mdpi.comnih.gov
Research into fluorinated analogs of existing anti-TB drugs has shown that the incorporation of fluorine can significantly enhance potency. nih.gov For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent against the M.tb H37Rv strain than the parent compound. nih.gov This suggests that the presence of a fluorine atom, as seen in the this compound scaffold, could be a critical feature for improving anti-mycobacterial activity. nih.gov Similarly, studies on 3,5-disubstituted-1,2,4-oxadiazole derivatives, which are structurally related to hydrazides, found that a compound with a para-trifluorophenyl substitution showed excellent activity against the H37Rv strain with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. nih.gov These findings highlight the potential of halogenated benzohydrazide structures as a basis for developing new anti-TB agents.
Anticancer Activity against Various Cell Lines (e.g., A549, MCF-7, HepG2, HeLa)
Derivatives of this compound, particularly their hydrazone forms, have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The presence of halogens and the hydrazone moiety (-(C=O)NHN=CH–) are often associated with significant anticancer activity. nih.gov
A549 (Human Lung Carcinoma): Studies on fluorinated Schiff bases, which are related to hydrazones, have demonstrated potent cytotoxic effects against the A549 cell line. One compound containing five fluorine atoms exhibited a very strong effect with a half-maximal inhibitory concentration (IC₅₀) of 0.64 μM. Furthermore, coordination complexes involving related hydrazone ligands have also shown significant cytotoxic activities against A549 cells, with some IC₅₀ values being comparable to the standard chemotherapy drug cisplatin.
MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line is a common model for estrogen receptor-positive breast cancer. Various hydrazone derivatives have shown activity against these cells. A monoorganotin Schiff base compound displayed strong growth inhibition with an IC₅₀ value of 2.5 µg/mL after 48 hours of treatment. Other classes, like 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, were found to have anticancer activity equipotent or stronger than the reference drug etoposide (B1684455) against MCF-7 cells.
HepG2 (Human Liver Carcinoma): N-acyl hydrazone derivatives have been identified as having significant antitumor activities against the HepG2 cell line. nih.gov In one study, new benzenesulphonohydrazide derivatives were tested, and a compound featuring both fluorine and bromine substituents (compound 4) was found to be the most cytotoxic and selective against HepG2 cells. Another study on novel tetracaine (B1683103) hydrazide-hydrazones identified compounds with potent activity against HepG2 cells, with IC₅₀ values as low as 14.4 μM after 48 hours. acs.org
HeLa (Human Cervical Cancer): Research on glycyrrhetic acid derivatives has shown that modifications incorporating electron-withdrawing groups, such as halogens, can enhance antitumor activity against HeLa cells. A separate study on curcumin (B1669340) analogs found that a 4-bromo-4'-chloro pyrazoline derivative showed a five-fold improvement in potency against HeLa cells (IC₅₀ = 8.7 µg/mL) compared to the parent curcumin molecule.
The following table summarizes the cytotoxic activity of various related derivatives against these cancer cell lines.
| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Fluorinated Schiff Base (penta-fluoro) | A549 | 0.64 μM | |
| Cd(L)Cl₂ complex with nanosilver | A549 | 0.040 mg/mL | |
| Monoorganotin Schiff Base | MCF-7 | 2.5 µg/mL (48h) | |
| Tetracaine hydrazide-hydrazone (2s) | HepG2 | 14.4 μM (48h) | acs.org |
| Benzenesulphonohydrazide (Compound 4) | HepG2 | Most cytotoxic of series | |
| Glycyrrhetic Acid Derivative (3a) | HeLa | 11.4 µM | |
| 4-Bromo-4'-chloro pyrazoline curcumin analog | HeLa | 8.7 µg/mL |
Antimicrobial Activity (Antibacterial and Antifungal)
The structural features of this compound suggest potential for broad-spectrum antimicrobial activity. The presence of halogens is known to enhance the lipophilicity of compounds, which can facilitate their entry into microbial cells.
Antibacterial Activity: Hydrazone derivatives containing electron-withdrawing halogens such as chloro, fluoro, and bromo have been shown to possess enhanced antibacterial properties. Studies on N-acylhydrazones revealed that halogen substitutions improve activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. For instance, fluorobenzoylthiosemicarbazides with trifluoromethyl groups were active against both reference strains and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 7.82 to 31.25 μg/mL. The mechanism for some of these compounds is thought to involve the inhibition of essential bacterial enzymes, such as D-alanyl-D-alanine ligase.
| Compound Class/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Halogenated Hydrazones | Gram-positive & Gram-negative | Enhanced activity | |
| 5-Bromo substituted N-acylhydrazone | B. subtilis, P. aeruginosa | 62.50 µg/mL | |
| Fluorobenzoylthiosemicarbazide (15a) | S. aureus, MRSA | 7.82 - 15.63 µg/mL | |
| 6-Bromoindolglyoxylamide | S. aureus | Potent activity |
Antifungal Activity: Acylhydrazone derivatives have also been identified as potent antifungal agents. Research on inhibitors of fungal sphingolipid synthesis showed that compounds with bromine and fluorine substitutions were particularly effective. For example, certain acylhydrazones showed fungicidal activity against Cryptococcus neoformans at concentrations as low as 0.06 µg/mL. Other studies have demonstrated the efficacy of bromo- and chloro-containing compounds against pathogenic yeasts and molds. The synthetic amide 2-bromo-N-phenylacetamide exhibited a fungicidal effect against multiple fluconazole-resistant Candida species with a MIC of 32 µg/mL. Flavonoid derivatives featuring chlorine and bromine atoms also showed potent inhibitory activity against pathogenic bacteria and yeast.
| Compound Class/Derivative | Fungal Strain(s) | Activity Metric | Reference |
|---|---|---|---|
| Aromatic Acylhydrazone (5.2d, 5.2e) | C. neoformans | Fungicidal at 0.06 µg/mL | |
| Acylhydrazone (D13) | S. brasiliensis, S. schenckii | MIC: 0.25 - 1 µg/mL | |
| 2-Bromo-N-phenylacetamide | Candida spp. (resistant) | MIC: 32 µg/mL | |
| 6-Chloro-8-nitroflavone | C. albicans | Strong inhibition |
Urease Inhibitory Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The hydrazide and thiourea (B124793) functionalities are present in many known urease inhibitors.
Studies have shown that derivatives with structural similarities to this compound are effective urease inhibitors. A Schiff base synthesized from 4-bromo-2-chlorophenol (B165030) demonstrated considerable urease inhibitory activity with an IC₅₀ value of 30.65 µg/mL. nih.gov In another study, thiourea derivatives were screened, and a compound with a 4'-bromo substituent on its phenyl ring was identified as a potent urease inhibitor with an IC₅₀ of 10.65 µM, which was more active than the standard inhibitor thiourea. Structure-activity relationship (SAR) studies often reveal that electron-withdrawing groups, like the halogens on the benzohydrazide scaffold, can enhance inhibitory potential against urease.
| Compound Class/Derivative | Activity (IC₅₀) | Standard | Reference |
|---|---|---|---|
| 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol Schiff Base | 30.65 µg/mL | Thiourea (11.14 µg/mL) | nih.gov |
| Thiourea derivative (4'-bromo) | 10.65 µM | Thiourea (15.51 µM) | |
| Imidazopyridine-Oxazole (4i) | 5.68 µM | Thiourea (21.37 µM) |
Computational Chemistry Applications in the Research of 2 Bromo 4 Chloro 6 Fluorobenzohydrazide
Molecular Docking Simulations for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as 2-Bromo-4-chloro-6-fluorobenzohydrazide, might interact with a biological target, typically a protein.
Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein and to estimate the strength of this interaction, known as binding affinity. The binding affinity is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger and more stable interaction. For instance, studies on structurally related compounds, such as a novel α,β-unsaturated carbonyl compound, have demonstrated good binding affinities with target proteins like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies around -7.07 and -7.05 kcal/mol, respectively. nih.gov This suggests that derivatives of halogenated phenyl compounds have the potential for significant interaction with biological receptors.
Docking algorithms explore various possible conformations and orientations of the ligand within the protein's active site, calculating a binding score for each pose. The pose with the lowest score is considered the most likely binding mode. This predictive power is essential for screening large libraries of compounds against a specific protein target to identify potential drug candidates. nih.gov
Table 1: Representative Binding Affinities from Molecular Docking Studies of Related Compounds
| Target Protein | Ligand Type | Binding Affinity (kcal/mol) |
| Dihydrofolate Reductase (DHFR) | Bromo-fluorophenyl derivative | -7.07 nih.gov |
| Dehydrosqualene Synthase (DHSS) | Bromo-fluorophenyl derivative | -7.05 nih.gov |
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. nih.gov These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:
Hydrogen Bonding: These are crucial for the specificity and stability of binding. In simulations involving similar molecules, hydrogen bonds are frequently observed between the ligand and residues like glutamine, tyrosine, and asparagine. mdpi.com
Halogen Bonding: The bromine and chlorine atoms on the this compound molecule can participate in halogen bonds, which are noncovalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Analysis of related bromo-chloro-fluoro aniline (B41778) compounds shows that halogen groups lead to a redistribution of electron density, which can influence intermolecular interactions. researchgate.net The identification of these key interactions provides a detailed map of how the compound is anchored within the binding site, offering valuable information for optimizing its structure to enhance potency and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. irjweb.comsemanticscholar.org For this compound, DFT calculations provide fundamental insights into its intrinsic electronic properties and chemical reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap implies that a molecule requires less energy to be excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov DFT calculations on related halogenated aromatic compounds have been used to determine these energy values and the resulting gap. researchgate.netnih.gov For example, in one study on a triazine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, reflecting the chemical reactivity of the molecule. irjweb.com This analysis helps predict whether this compound is likely to be reactive.
Table 2: Representative Frontier Molecular Orbital Energies and Gap from DFT Studies
| Molecule | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 irjweb.com |
| Schiff Base Derivative | -0.26751 | -0.18094 | 0.08657 nih.gov |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.com These descriptors, derived within the framework of DFT, provide a quantitative measure of different aspects of reactivity.
Key chemical reactivity descriptors include:
Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a stable system. It is often calculated as the negative of electronegativity. irjweb.com
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A higher hardness value suggests greater stability. irjweb.com
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron flow from its environment, indicating its capacity to act as an electrophile. semanticscholar.org
These parameters are crucial for understanding how this compound will behave in a chemical reaction, predicting whether it will act as an electrophile or a nucleophile and how stable it will be. irjweb.commdpi.com
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the stability of the ligand-target complex and the conformational changes that may occur upon binding. nih.govdntb.gov.ua
By running simulations for hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and is stable. mdpi.com
Radius of Gyration (Rg): This parameter assesses the compactness of the protein structure. Significant changes in Rg can indicate conformational changes induced by ligand binding. mdpi.com
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, highlighting the most persistent and important interactions for binding stability.
For example, MD simulations of bromodomain-containing protein 4 (BRD4) complexes showed that the systems reached equilibrium after approximately 200 ns and remained stable throughout the simulation. mdpi.com Such analyses would be critical for validating the docking poses of this compound and confirming the stability of its interaction with a potential biological target.
Virtual Screening and Structure-Based Lead Optimization Strategies
Following a comprehensive review of available scientific literature, no specific research studies detailing the application of virtual screening or structure-based lead optimization strategies for the compound this compound were identified. While computational chemistry is a widely utilized tool in the discovery and development of novel compounds in various fields, including agrochemicals, specific data on the use of these techniques for this compound is not present in the reviewed sources.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can significantly expedite the initial stages of drug or pesticide discovery. Similarly, structure-based lead optimization uses the three-dimensional structure of a target protein to guide the modification of a lead compound to enhance its potency and selectivity.
Although research on other benzohydrazide (B10538) derivatives has shown the application of these computational methods for identifying potential insecticides, the specific research findings for this compound in this context are not documented in the available literature. Therefore, detailed research findings and data tables for virtual screening hits or structure-activity relationships derived from lead optimization for this particular compound cannot be provided.
Future Research Directions and Translational Perspectives for 2 Bromo 4 Chloro 6 Fluorobenzohydrazide
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of novel therapeutic agents is intrinsically linked to the development of practical and sustainable methods for their synthesis. Future research into 2-Bromo-4-chloro-6-fluorobenzohydrazide and its derivatives will necessitate a move towards greener synthetic protocols. These modern approaches prioritize atom economy, reduced waste, and the use of safer reagents and solvents.
Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and purity. acs.org The application of microwave irradiation to the condensation of a substituted benzohydrazide (B10538) with various reagents could provide a rapid pathway to diverse libraries of derivatives. acs.org
Recyclable Catalysis: The use of heterogeneous or nanocatalysts, such as copper-based magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), offers a sustainable alternative to traditional homogeneous catalysts. rsc.org Such catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, aligning with the principles of green chemistry. rsc.org Developing a robust, recyclable catalytic system for the key bond-forming steps in the synthesis of polyhalogenated benzohydrazides would be a significant step forward.
Solvent-Free Conditions: Performing reactions under solvent-free or neat conditions minimizes the use of volatile and often hazardous organic solvents, reducing both environmental impact and purification costs. rsc.org Research into solid-state or melt-phase reactions for the synthesis of the benzohydrazide core or its subsequent modification is a promising avenue.
Photocatalysis: The use of light to drive chemical reactions, often with metal-free organic photocatalysts like s-tetrazine functionalized hyper-crosslinked polymers (HCPs), represents an environmentally friendly and energy-efficient synthetic technology. researchgate.netrsc.org Exploring photocatalytic methods for the formation or functionalization of the benzohydrazide scaffold could unlock novel and efficient synthetic routes. rsc.org
By focusing on these sustainable methodologies, researchers can ensure that the future exploration of this compound derivatives is not only scientifically innovative but also environmentally responsible.
Exploration of Novel Biological Targets and Therapeutic Areas for Polyhalogenated Benzohydrazides
The benzohydrazide moiety is a "privileged scaffold" in medicinal chemistry, known to be a component of molecules with a wide array of biological activities. thepharmajournal.com Research has demonstrated the potential of benzohydrazide derivatives as anticancer, antimycobacterial, antibacterial, and anticonvulsant agents. thepharmajournal.com The specific polyhalogenated substitution pattern of this compound provides a unique chemical entity that warrants broad investigation against novel biological targets.
Future therapeutic areas for exploration could include:
Oncology: A series of novel benzohydrazide derivatives incorporating dihydropyrazole moieties were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov One compound, in particular, demonstrated potent antiproliferative activity against several cancer cell lines and significant EGFR inhibition. nih.govmdpi.com This suggests that the this compound scaffold could be similarly derivatized and screened against a panel of kinases implicated in cancer progression.
Neurodegenerative Diseases: The pathogenesis of diseases like Alzheimer's is complex and multifactorial. researchgate.net Researchers have designed novel benzohydrazide-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to Alzheimer's pathology. nih.govnih.gov Given that many approved drugs for Alzheimer's target these enzymes, exploring the inhibitory potential of polyhalogenated benzohydrazides in this area is a logical and promising direction. mdpi.com
Infectious Diseases: Benzohydrazides have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. thepharmajournal.com The unique electronic and lipophilic character of the this compound core may offer advantages in penetrating the complex cell wall of such pathogens, making it a candidate for development as a novel antimicrobial or antimycobacterial agent.
The table below summarizes the diverse biological activities reported for the broader class of benzohydrazide compounds, highlighting potential avenues for the title compound.
| Reported Biological Activity | Therapeutic Area | Example Target(s) |
| Anticancer | Oncology | EGFR Kinase nih.govmdpi.com |
| Anti-Alzheimer's | Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.govnih.gov |
| Antimycobacterial | Infectious Disease | Mycobacterium tuberculosis H37Rv thepharmajournal.com |
| Antibacterial | Infectious Disease | Various bacterial strains thepharmajournal.com |
| Anticonvulsant | Neurology | CNS Targets |
Advanced Computational Integration for Rational Drug Design (e.g., AI/ML in predicting activity and interactions)
Modern drug discovery is increasingly driven by computational methods that can predict how a molecule will behave, thereby reducing the time and cost associated with laboratory screening. beilstein-journals.org The future development of this compound and its analogs will heavily rely on the integration of advanced computational tools, including artificial intelligence (AI) and machine learning (ML).
Key computational strategies include:
AI- and ML-Based Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities. nih.govresearchgate.net These models can then be used to screen virtual libraries containing thousands or even millions of derivatives of the this compound scaffold to predict their potential activity against specific targets. nih.govacm.org This in silico screening process identifies the most promising candidates for synthesis and laboratory testing, dramatically accelerating the discovery pipeline. acm.orgopenmedicinalchemistryjournal.com
Molecular Docking: This technique simulates how a ligand (the drug candidate) fits into the binding site of a target protein. openmedicinalchemistryjournal.com Molecular docking studies have already been used to predict the binding modes of benzohydrazide derivatives with targets like EGFR and cholinesterases, providing insights into the specific interactions that drive their biological activity. mdpi.comnih.gov This tool is essential for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umk.pl By analyzing how changes to the structure (e.g., adding or moving a substituent on the this compound core) affect its activity, QSAR models can guide the design of optimized molecules with improved properties. umk.pl
De Novo Design: Generative AI models can design entirely new molecular structures "from scratch" that are optimized to fit a specific biological target and possess desired drug-like properties. openmedicinalchemistryjournal.com Such tools could be used to generate novel, highly optimized molecules based on the essential pharmacophoric features of the polyhalogenated benzohydrazide core.
The integration of these computational methods enables a "rational drug design" approach, where decisions are guided by data and predictive models, leading to a more efficient and successful discovery process. umk.plnih.gov
Strategic Combination with Other Pharmacophores for Multi-Targeted Therapies
Complex, multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. researchgate.netnih.gov The traditional "one drug, one target" approach may be insufficient for these conditions. A modern strategy is the design of multi-target-directed ligands (MTDLs), which are single molecules engineered to interact with two or more distinct biological targets simultaneously. nih.gov
This is achieved by strategically combining different pharmacophores—the essential structural features of a molecule responsible for its biological activity—into a single hybrid compound. researchgate.netnih.gov The this compound scaffold could serve as a foundational building block in the creation of novel MTDLs.
Future research in this area could involve:
Hybrid Compound Design: The benzohydrazide core could be chemically linked to other known pharmacophores. For instance, in the context of Alzheimer's disease, it could be combined with a pharmacophore known to bind to histamine (B1213489) H3 receptors, creating a dual-action agent that inhibits cholinesterases and modulates a second relevant pathway. nih.gov
Fragment-Based Linking: The polyhalogenated phenyl ring or the hydrazide moiety could be used as a "fragment" to be incorporated into larger molecules designed to bridge multiple binding sites within a single protein or to interact with different proteins in a disease-related complex.
Combination Therapy Informatics: Even when not combined into a single molecule, understanding how different drugs interact is crucial. nih.gov Computational models can help predict synergistic effects between a novel benzohydrazide-based agent and existing drugs, guiding the development of effective combination therapies. This approach has proven valuable in treating infections caused by multidrug-resistant bacteria and various forms of cancer. nih.gov
By viewing this compound not just as a standalone candidate but as a versatile component for creating sophisticated MTDLs, researchers can unlock its potential to address complex diseases in a more holistic and effective manner. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
